N-(2-ETHYLPHENYL)-2-{[2-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDE
Description
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4OS/c1-3-17-6-4-5-7-19(17)25-22(28)15-29-23-21-14-20(26-27(21)13-12-24-23)18-10-8-16(2)9-11-18/h4-14H,3,15H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XATRFVOBAFANGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ETHYLPHENYL)-2-{[2-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the ethylphenyl and methylphenyl groups through various substitution reactions. Common reagents used in these steps include halogenated precursors, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be optimized for yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques such as chromatography and crystallization would be essential to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-ETHYLPHENYL)-2-{[2-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to a diverse array of products.
Scientific Research Applications
Chemistry
In chemistry, N-(2-ETHYLPHENYL)-2-{[2-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDE can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to modulate biological pathways could make it a candidate for drug development or as a tool in biochemical studies.
Medicine
In medicine, this compound may be investigated for its therapeutic potential. Its interactions with specific molecular targets could lead to the development of new treatments for various diseases.
Industry
In industry, this compound could be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties may make it suitable for applications requiring specific chemical reactivity or stability.
Mechanism of Action
The mechanism of action of N-(2-ETHYLPHENYL)-2-{[2-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved would depend on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
Compound A : 2-{[2-(4-Ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-isopropylphenyl)acetamide ()
- Key Differences :
- The target compound has a 2-ethylphenyl group on the acetamide nitrogen, while Compound A features a 4-isopropylphenyl group.
- The pyrazolo[1,5-a]pyrazine core in Compound A is substituted with a 4-ethylphenyl group, versus 4-methylphenyl in the target compound.
- The 4-methylphenyl substituent in the target compound may enhance π-π stacking interactions in biological targets compared to the ethyl group in Compound A .
Compound B : N-(2-Bromo-4-methylphenyl)-2-(5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)acetamide ()
- Key Differences :
- The core heterocycle is pyrazolo[1,5-a]pyrimidine (pyrimidine ring) instead of pyrazolo[1,5-a]pyrazine (pyrazine ring).
- Substituents include a bromo atom on the phenyl ring and a 5-methyl group on the pyrimidine core.
- Implications: The pyrimidine core in Compound B introduces additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity.
Variations in the Acetamide Side Chain
Compound C : N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide ()
- Key Differences :
- The acetamide is linked to a dihydro-1H-pyrazol-4-yl group instead of a pyrazolo[1,5-a]pyrazine core.
- A methylsulfanyl group is present on the phenyl ring.
- The methylsulfanyl group may offer similar electronic effects to the sulfanyl linker in the target compound but in a different spatial arrangement .
Bioactivity Comparisons
Compound D : 5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-oxoacetylhydrazones ()
- Key Differences :
- Features a triazolo[1,5-a]pyrimidine core with acetylhydrazone side chains.
- Implications :
Compound E : N-[3-(4-Quinazolinyl)amino-1H-pyrazole-4-carbonyl]aldehyde hydrazones ()
- Key Differences :
- Contains a quinazolinyl -pyrazole hybrid core with aldehyde hydrazones.
- Implications :
Physicochemical and Pharmacokinetic Properties
Key Research Findings
Substituent Position Matters : The 2-ethylphenyl group in the target compound likely reduces steric hindrance compared to the 4-isopropylphenyl group in Compound A, improving membrane permeability .
Sulfanyl Linker Advantages : The sulfanyl group in the target compound enhances stability against hydrolysis compared to oxygen-based linkers in acetylhydrazones (Compound D) .
Biological Activity
N-(2-ethylphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfany}acetamide, commonly referred to as compound 1021208-07-0, is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of N-(2-ethylphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfany}acetamide is characterized by the following molecular formula:
The compound has a molecular weight of approximately 402.5 g/mol .
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 402.5 g/mol |
| Molecular Formula | C23H22N4OS |
| Density | N/A |
| Melting Point | N/A |
| Boiling Point | N/A |
Research indicates that N-(2-ethylphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfany}acetamide exhibits various biological activities, primarily through its interaction with specific cellular targets. The compound has been studied for its potential as an antitumor agent , with mechanisms involving the inhibition of key enzymes and pathways associated with cancer cell proliferation.
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor growth by targeting specific kinases involved in cancer pathways. For example, it has shown promising results in inhibiting RET kinase activity, which is crucial in several types of cancer .
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against various bacterial and fungal strains. In vitro studies demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria .
- Tyrosinase Inhibition : Another area of research involves the compound's ability to inhibit tyrosinase, an enzyme critical in melanin production. This property could be beneficial in treating hyperpigmentation disorders .
Case Studies and Research Findings
Several studies have highlighted the biological activity of N-(2-ethylphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfany}acetamide:
- Study on Antitumor Effects : A study conducted on various cancer cell lines indicated that the compound significantly reduced cell viability in a dose-dependent manner. The IC50 values were determined to be lower than those of standard chemotherapeutic agents, suggesting a potentially higher efficacy .
- Antimicrobial Testing : In a comprehensive antimicrobial screening, the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics like norfloxacin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
